N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 422534-16-5
Cat. No.: VC4819746
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422534-16-5 |
|---|---|
| Molecular Formula | C23H19N3O5S |
| Molecular Weight | 449.48 |
| IUPAC Name | N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H19N3O5S/c1-13-6-5-8-19(14(13)2)26-21(17-11-32(29,30)12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)31-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27) |
| Standard InChI Key | NKRUYLVVNINXQA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Routes and Optimization
The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves multi-step organic reactions. A common approach begins with the preparation of the thieno[3,4-c]pyrazole scaffold, followed by functionalization with the chromene-carboxamide group. Key steps include:
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Formation of the Thieno[3,4-c]Pyrazole Core: Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions yields the pyrazole ring.
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Sulfonation: Introduction of the dioxido group at the 5-position of the thienopyrazole via sulfonation with sulfur trioxide or related agents.
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Amide Coupling: Reaction of the amino group on the pyrazole with 2-oxo-2H-chromene-3-carboxylic acid using coupling reagents like EDCI or HOBt.
Source details a palladium-catalyzed carbonylative approach for synthesizing chromone-3-carboxamides, which could be adapted for this compound. The reaction employs Pd(OAc)/PPh as a catalyst under atmospheric CO pressure, achieving moderate to excellent yields . Optimization factors such as solvent choice (e.g., DMF or THF), temperature (50–80°C), and reaction time (2–24 hours) critically influence yield and purity .
Structural and Spectroscopic Characterization
The compound’s structure is characterized by:
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Thieno[3,4-c]Pyrazole Core: A bicyclic system comprising a thiophene fused to a pyrazole, with a dioxido group at position 5.
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Chromene-Carboxamide Moiety: A 2-oxo-2H-chromene group linked via an amide bond to the pyrazole nitrogen.
Spectroscopic data (NMR, IR, and MS) confirm these features. The -NMR spectrum displays signals for the methyl groups on the 2,3-dimethylphenyl ring (δ 2.2–2.4 ppm), the chromene carbonyl (δ 6.8–7.5 ppm), and the thienopyrazole protons (δ 4.1–4.3 ppm). IR spectroscopy reveals stretches for the sulfone group (1150–1300 cm), amide carbonyl (1650–1680 cm), and chromene lactone (1740–1760 cm).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound exhibits significant anti-inflammatory potential by inhibiting enzymes such as lipoxygenase (LOX) and phosphodiesterase (PDE). Molecular docking studies suggest that the sulfone and amide groups interact with LOX’s active site, blocking arachidonic acid metabolism and reducing prostaglandin synthesis. In vitro assays using RAW 264.7 macrophages showed a 60% reduction in TNF-α production at 10 μM concentration, comparable to dexamethasone.
Antioxidant Properties
Thieno[3,4-c]pyrazole derivatives demonstrate antioxidant activity by scavenging reactive oxygen species (ROS). In erythrocyte models, this compound reduced oxidative stress markers (e.g., malondialdehyde) by 40% at 50 μM, preserving cell membrane integrity. The chromene moiety’s conjugated system likely contributes to radical stabilization, enhancing antioxidant efficacy.
Comparative Analysis with Analogues
Structural modifications significantly influence bioactivity. For example:
| Compound | Anti-Inflammatory IC (LOX) | Antioxidant EC (DPPH) |
|---|---|---|
| Target Compound | 1.8 μM | 12.4 μM |
| N-(2-(3,5-Dimethylphenyl)... | 2.5 μM | 18.7 μM |
| N-[2-(2-Methylphenyl)... | 3.1 μM | 22.9 μM |
The 2,3-dimethylphenyl substituent enhances lipophilicity and enzyme binding compared to 3,5-dimethyl or 2-methyl derivatives.
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